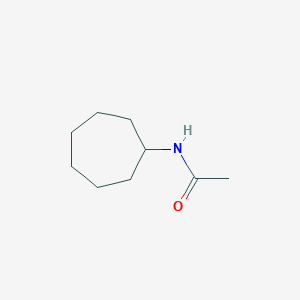![molecular formula C22H14Br2O3 B14803648 4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B14803648.png)
4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of bromine atoms and an acetate group attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate typically involves the reaction of 4-bromonaphthalene with 1-bromonaphthalene-2-ol in the presence of a suitable base and an acetylating agent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Acetylating Agent: Acetic anhydride or acetyl chloride
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding naphthalenes with reduced functional groups.
Common Reagents and Conditions
Substitution: Sodium methoxide, potassium tert-butoxide
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Substitution: 4-Methoxynaphthalen-1-yl [(1-methoxynaphthalen-2-yl)oxy]acetate
Oxidation: Naphthoquinones
Reduction: Naphthalenes with reduced functional groups
Wissenschaftliche Forschungsanwendungen
4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and acetate group play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Bromonaphthalen-1-yl)ethanone
- 4-Bromo-1-naphthaleneboronic acid
- N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine
Uniqueness
4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate is unique due to its specific structural features, including the presence of two bromine atoms and an acetate group
Eigenschaften
Molekularformel |
C22H14Br2O3 |
|---|---|
Molekulargewicht |
486.2 g/mol |
IUPAC-Name |
(4-bromonaphthalen-1-yl) 2-(1-bromonaphthalen-2-yl)oxyacetate |
InChI |
InChI=1S/C22H14Br2O3/c23-18-10-12-19(17-8-4-3-7-16(17)18)27-21(25)13-26-20-11-9-14-5-1-2-6-15(14)22(20)24/h1-12H,13H2 |
InChI-Schlüssel |
PYICYCIGNHYZQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)OC3=CC=C(C4=CC=CC=C43)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


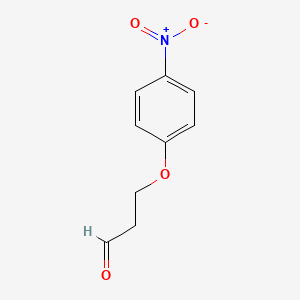
![N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14803578.png)
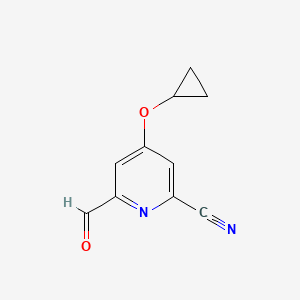
![3-bromo-4-tert-butyl-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B14803593.png)
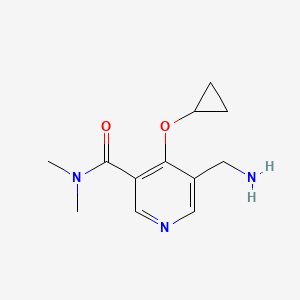
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14803601.png)

![2-(biphenyl-4-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803613.png)

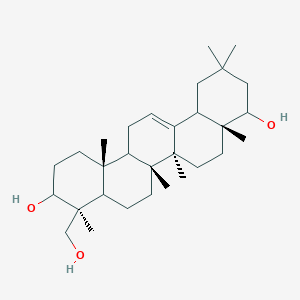
![N,N-dimethyl-2-[[(1S,2S)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine](/img/structure/B14803628.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14803629.png)
![(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14803633.png)
